molecular formula C10H13N3O B1524084 6-(3-aminopropyl)-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one CAS No. 1206970-28-6

6-(3-aminopropyl)-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one

Cat. No. B1524084
M. Wt: 191.23 g/mol
InChI Key: VOWCJNATVIPVIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-(3-aminopropyl)-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one” is a chemical compound . It is also known as “6-(3-aminopropyl)-6,7-dihydropyrrolo[3,4-b]pyridin-5-one” and has a CAS number of 1206970-28-6 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, tris(3-aminopropyl)amine-based tripodal urea and thiourea receptors have been synthesized and their anion binding properties have been investigated . Another study reported the synthesis of thieno[3,2-d]pyrimidines and thieno[3,4-b]pyridines starting from 3-amino-4-cyano-2-thiophenecarboxamides .

Scientific Research Applications

Synthesis and Biological Applications

Research on pyrrolopyridinone derivatives, such as 6-(3-aminopropyl)-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one, explores their synthesis and potential as biologically active molecules. These compounds are notable for their presence in the structure of many natural products and their potential in medicinal chemistry due to their varied biological activities.

  • Synthesis Techniques

    The synthesis of pyrrolidin-2-ones and their derivatives, including compounds similar to 6-(3-aminopropyl)-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one, has been explored through various methods. These compounds are synthesized by introducing various substituents into the nucleus, demonstrating the importance of structural variation in creating new molecules with potential biological activities (Rubtsova et al., 2020).

  • Biological Activities

    Derivatives of pyrrolopyridinone have been investigated for their antibacterial activities. Multicomponent synthesis methods have been developed to create novel heterocyclic scaffolds with notable antibacterial properties, demonstrating the therapeutic potential of these compounds (Frolova et al., 2011).

  • Chemical Properties and Applications

    The chemical properties of these compounds, including their IR spectra and NMR spectroscopy data, provide insight into their potential applications in drug development and other areas of chemical research. The ability to introduce various substituents offers a versatile platform for creating compounds with tailored properties for specific applications (Yakovenko & Vovk, 2021).

  • Advanced Materials

    The structural motif of pyrrolo[3,4-b]pyridin-5-one is also significant in the field of advanced materials, such as in the construction of polymer semiconductors. These compounds exhibit strong self-assembly capabilities, forming highly crystalline and oriented thin films, which are crucial for high-performance electronic devices (Sun et al., 2014).

Safety And Hazards

The safety data sheet of a similar compound indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .

properties

IUPAC Name

6-(3-aminopropyl)-7H-pyrrolo[3,4-b]pyridin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c11-4-2-6-13-7-9-8(10(13)14)3-1-5-12-9/h1,3,5H,2,4,6-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOWCJNATVIPVIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC=N2)C(=O)N1CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601187160
Record name 6-(3-Aminopropyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601187160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3-aminopropyl)-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one

CAS RN

1206970-28-6
Record name 6-(3-Aminopropyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1206970-28-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(3-Aminopropyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601187160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(3-aminopropyl)-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one
Reactant of Route 2
Reactant of Route 2
6-(3-aminopropyl)-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one
Reactant of Route 3
Reactant of Route 3
6-(3-aminopropyl)-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one
Reactant of Route 4
6-(3-aminopropyl)-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one
Reactant of Route 5
Reactant of Route 5
6-(3-aminopropyl)-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one
Reactant of Route 6
6-(3-aminopropyl)-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.